molecular formula C11H10F6N4O2 B4813942 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea

1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea

Cat. No.: B4813942
M. Wt: 344.21 g/mol
InChI Key: CGWWWPZLVNEWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea is a synthetic organic compound that features a unique combination of fluorinated alkyl groups and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea typically involves the following steps:

    Formation of the Urea Backbone: The urea backbone can be synthesized by reacting an isocyanate with an amine under controlled conditions.

    Introduction of the Hexafluoroalkyl Group: The hexafluoroalkyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, organometallic catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated alkyl group and pyridine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-3-carbonylamino)urea: Similar structure with a different position of the pyridine moiety.

    1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-2-carbonylamino)urea: Another positional isomer with the pyridine moiety at the 2-position.

Uniqueness

1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea is unique due to its specific combination of a highly fluorinated alkyl group and a pyridine moiety at the 4-position. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6N4O2/c1-9(10(12,13)14,11(15,16)17)19-8(23)21-20-7(22)6-2-4-18-5-3-6/h2-5H,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWWWPZLVNEWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331058
Record name 1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

355829-60-6
Record name 1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Reactant of Route 2
Reactant of Route 2
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Reactant of Route 3
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Reactant of Route 4
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Reactant of Route 5
Reactant of Route 5
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea
Reactant of Route 6
Reactant of Route 6
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridine-4-carbonylamino)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.